molecular formula C18H15NO3 B5767763 N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide CAS No. 6152-81-4

N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide

カタログ番号 B5767763
CAS番号: 6152-81-4
分子量: 293.3 g/mol
InChIキー: SGZAOMHFLBEEGH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide, also known as DMB, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. DMB belongs to the family of coumarin derivatives, which are known for their various biological activities.

作用機序

The mechanism of action of N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide varies depending on the disease being studied. In cancer, N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs). In diabetes, N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide activates the AMPK pathway by increasing the cellular AMP/ATP ratio, leading to increased glucose uptake and fatty acid oxidation. In neurodegenerative disorders, N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide activates the Nrf2 pathway by increasing the expression of antioxidant enzymes and reducing the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide has been shown to have various biochemical and physiological effects in different studies. In cancer, N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide reduces the expression of cyclin D1 and increases the expression of p21, leading to cell cycle arrest and apoptosis. N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide also reduces the expression of hypoxia-inducible factor 1-alpha (HIF-1α), which is involved in angiogenesis. In diabetes, N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide increases the expression of glucose transporter 4 (GLUT4) and reduces the expression of gluconeogenic enzymes, leading to increased glucose uptake and reduced glucose production. N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide also reduces insulin resistance by increasing the expression of insulin receptor substrate 1 (IRS1) and activating the AMPK pathway. In neurodegenerative disorders, N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide increases the expression of antioxidant enzymes, such as heme oxygenase 1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), and reduces the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).

実験室実験の利点と制限

N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide has several advantages for lab experiments, including its small size, stability, and low toxicity. N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide can be easily synthesized in large quantities and purified using standard methods. However, N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide also has some limitations, such as its poor solubility in water and its potential for off-target effects. N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide can also be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that may cause toxicity.

将来の方向性

There are several future directions for the study of N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide. One direction is to investigate the potential of N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide as a combination therapy with other drugs in cancer, diabetes, and neurodegenerative disorders. Another direction is to develop more potent and selective analogs of N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide with improved pharmacokinetic properties. Furthermore, the use of N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide in clinical trials for various diseases should be explored to determine its safety and efficacy in humans. Finally, the mechanism of action of N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide in different diseases should be further elucidated to better understand its therapeutic potential.

合成法

N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide can be synthesized through a multistep process, starting from 4-chlorobenzaldehyde and 4-hydroxycoumarin. The first step involves the condensation of 4-chlorobenzaldehyde with malonic acid in the presence of piperidine to form 4-(2-chloroacetyl)benzoic acid. The second step involves the reaction of 4-(2-chloroacetyl)benzoic acid with 4-hydroxycoumarin in the presence of triethylamine to form N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide.

科学的研究の応用

N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer, N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In diabetes, N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide has been shown to improve insulin sensitivity and reduce hyperglycemia by activating the AMP-activated protein kinase (AMPK) pathway. In neurodegenerative disorders, N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide has been shown to protect against oxidative stress and inflammation by activating the Nrf2 pathway.

特性

IUPAC Name

N-(4,7-dimethyl-2-oxochromen-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-11-9-17(20)22-16-8-12(2)15(10-14(11)16)19-18(21)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZAOMHFLBEEGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)C3=CC=CC=C3)C(=CC(=O)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359034
Record name N-(4,7-DIMETHYL-2-OXO-CHROMEN-6-YL)BENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,7-Dimethyl-2-oxo-chromen-6-YL)benzamide

CAS RN

6152-81-4
Record name N-(4,7-DIMETHYL-2-OXO-CHROMEN-6-YL)BENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。